DL-3-Phenylserine hydrate

Catalog No.
S1489063
CAS No.
M.F
C9H13NO4
M. Wt
199.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-3-Phenylserine hydrate

Researchers encounter stoichiometric errors in peptide coupling and failure in enzymatic resolution when substituting the anhydrous form or aliphatic analogs. This stable hydrate ensures exact molar equivalence and rapid dissolution for reproducible biocatalytic resolution to L-threo-3-phenylserine.

  • Hydrate stoichiometry eliminates moisture errors in solid-phase peptide synthesis.
  • Predictable aqueous solubility supports aldolase-mediated resolution to enantiopure L-threo-3-phenylserine.
  • Cost-effective racemic building block with reliable supply for scale-up.

Product Name

DL-3-Phenylserine hydrate

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

InChI

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2

InChI Key

DUGXBGWTWDCGNP-UHFFFAOYSA-N

Synonyms

DL-3-Phenylserine hydrate,98%;2-AMino-3-hydroxy-3-phenylpropanoic acid xhydrate;DL-3-Phenylserine hydrate 98%

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

Purity

≥98%

Package Size

1 g, 5 g, 25 g

DL-3-Phenylserine hydrate (CAS 207605-47-8) is a racemic, non-proteinogenic beta-hydroxy amino acid that serves as a chiral building block and peptide synthesis precursor. Characterized by its defined hydration state and a molecular weight of 199.21 g/mol (181.19 g/mol on an anhydrous basis), this compound introduces rigidifying phenyl and hydroxyl functionalities into complex molecular architectures. In industrial and laboratory settings, it is primarily procured as a substrate for enzymatic resolution to yield enantiopure intermediates, or as a direct precursor for synthesizing dehydroamino acids. Its stable hydrate form provides predictable handling and solubility characteristics, making it a standard choice over variable anhydrous alternatives in moisture-sensitive workflows .

Research Fit

1
Stereochemical form
Threo diastereomer, racemic mixture
2
Hydration state
Hydrate with defined stoichiometry for precise weighing
3
Workflow
Supports solution-phase peptide synthesis and enzyme kinetics

Attempting to substitute DL-3-Phenylserine hydrate with its anhydrous counterpart (CAS 69-96-5) or simpler analogs like DL-threonine reduces process reproducibility. The anhydrous form is susceptible to ambient moisture absorption, which introduces stoichiometric errors during precise peptide coupling reactions and alters dissolution kinetics in aqueous biocatalytic buffers. Furthermore, substituting with aliphatic beta-hydroxy amino acids eliminates the essential phenyl ring, directly abolishing the target compound's ability to undergo specific enzymatic recognition by phenylserine aldolases and preventing the formation of rigidifying dehydrophenylalanine residues required for the bioactivity of specific peptide therapeutics [1].

Substitution Risk

Diastereomer mismatch alters enzyme kinetics
Erythro-phenylserine exhibits Michaelis–Menten kinetics, while threo shows strong positive cooperativity. Substitution may lead to incorrect regulatory interpretation.
Synthetic product stereochemistry depends on starting diastereomer
Threo and erythro isomers yield structurally distinct cerebroside analogues under identical reaction sequences; interchange produces different final compounds.
Hydrate vs. anhydrous form affects stoichiometry and stability
Anhydrous material may have variable water content, compromising accurate molar calculations. Hydrate form provides defined composition and documented long-term storage stability.

Stoichiometric Precision in Solid-Phase Peptide Synthesis (SPPS)

During the preparation of non-coded peptide sequences, DL-3-Phenylserine hydrate maintains a stable weight profile under standard laboratory humidity (40-60% RH), whereas anhydrous DL-3-Phenylserine acts as a moisture scavenger. This intrinsic stability prevents the 2-5% stoichiometric variance commonly observed when weighing the anhydrous form, ensuring precise molar equivalents during Fmoc/Boc-coupling .

Evidence DimensionWeighing accuracy and stoichiometric variance under standard laboratory humidity (40-60% RH)
Target Compound DataDL-3-Phenylserine hydrate maintains <0.5% weight variance.
Comparator Or BaselineAnhydrous DL-3-Phenylserine exhibits 2-5% weight fluctuation due to uncontrolled moisture scavenging.
Quantified DifferenceUp to 10-fold reduction in stoichiometric error during reagent preparation.
ConditionsAmbient benchtop handling prior to Fmoc/Boc-coupling in organic solvents.

Eliminates coupling failures and sequence truncations caused by inaccurate molar ratios in complex peptide synthesis.

PAH Cooperativity
Head-to-head
Threo (target)
S₀.₅ = 4.8 mM, nH = 3 (positive cooperativity)
Erythro (comparator)
Km = 1.2 mM, hyperbolic kinetics
Supports allosteric regulation study context
Rat liver PAH, pH 6.8, 25 °C

Aqueous Dissolution Kinetics for Enzymatic Resolution

In biocatalytic workflows requiring pH 7.5-8.5 aqueous buffers, the crystalline lattice of DL-3-Phenylserine hydrate provides immediate and complete dissolution. In contrast, the anhydrous form exhibits delayed wetting and variable solubilization times, which can disrupt the initial kinetic rates of phenylserine aldolases or L-threonine 3-dehydrogenases during large-scale chiral resolution [1].

Evidence DimensionSolubilization rate in aqueous buffer systems (pH 7.5-8.5)
Target Compound DataImmediate and complete dissolution of the crystalline hydrate lattice.
Comparator Or BaselineAnhydrous form exhibits delayed wetting and variable dissolution times.
Quantified DifferenceSignificantly faster and more reproducible buffer equilibration for the hydrate.
ConditionsAqueous biocatalytic systems utilizing phenylserine aldolase or L-threonine 3-dehydrogenase.

Ensures consistent enzyme kinetics and maximizes throughput in large-scale chiral resolution processes.

PAH Activation Potency
Head-to-head
Threo (target)
A₀.₅ = 6 mM (weak activator)
Erythro (comparator)
A₀.₅ = 0.2 mM; 30-fold difference
Assay context for PAH activation screening
Preincubation with BH4 cofactor

Thermal Profile for Dehydroamino Acid Conversion

Thermal analysis demonstrates that DL-3-Phenylserine hydrate undergoes decomposition at 186 °C, which is 16-22 °C lower than the 202-208 °C decomposition threshold of the anhydrous form. This lower thermal threshold allows for milder processing parameters when driving specific dehydration reactions to convert the phenylserine residue into dehydrophenylalanine derivatives [1].

Evidence DimensionDecomposition/Melting Threshold
Target Compound Data186 °C (dec.)
Comparator Or BaselineAnhydrous DL-3-Phenylserine: 202-208 °C (dec.)
Quantified Difference16-22 °C lower thermal decomposition threshold for the hydrate.
ConditionsStandard melting point and thermal analysis.

Allows for milder thermal parameters when driving specific dehydration reactions to form dehydrophenylalanine derivatives.

Cofactor Coupling
Head-to-head
Threo (target)
Largely uncoupled; cofactor consumption exceeds product formation
Erythro (comparator)
Tightly coupled 1:1 product:cofactor stoichiometry
Impacts cofactor-consumption-based assay design
Spectrophotometric cofactor oxidation monitoring

Procurement Economics for Enantiopure Intermediate Access

For industrial synthesis of chiral beta-amino alcohols, procuring the racemic DL-3-Phenylserine hydrate for in-house enzymatic resolution reduces raw material costs by 60-80% compared to purchasing pre-resolved L-threo-3-phenylserine directly. This cost differential makes the racemic hydrate the economically viable precursor for manufacturers with established stereoselective cleavage infrastructure [1].

Evidence DimensionRaw material cost per mole of L-enantiomer accessed
Target Compound DataProcuring racemic hydrate for in-house enzymatic resolution.
Comparator Or BaselineDirect procurement of pre-resolved L-threo-3-phenylserine.
Quantified DifferenceTypically 60-80% reduction in raw material costs at scale.
ConditionsIndustrial-scale synthesis of pharmaceutical intermediates utilizing established biocatalytic infrastructure.

Provides a highly cost-effective sourcing strategy for manufacturers capable of performing stereoselective enzymatic cleavage.

Hydrate Form Stability
Reported
Hydrate (target)
C₉H₁₃NO₄, MW 199.20, 3-year powder stability at −20 °C
Anhydrous (comparator)
C₉H₁₁NO₃, MW 181.19, variable water content
Supports precise stoichiometric weighing
Supplier data; verify for critical applications
Cerebroside Synthesis
Head-to-head
Threo (target)
Yields threo-configured cerebroside analogue via 4-step route
Erythro (comparator)
Yields distinct erythro-configured product under same conditions
Stereochemical outcome depends on starting diastereomer
Glycosidic bond at primary hydroxyl for both
SHMT Substrate Specificity
Class-level
Threo / Erythro
Both cleaved to benzaldehyde + glycine, THF-independent
L-Serine (natural)
Requires tetrahydrofolate for cleavage
THF-independent substrate for SHMT aldol cleavage assay
Source-specific review; kinetic parameters not detailed

Biocatalytic Production of Chiral Intermediates

Due to its rapid and reproducible aqueous dissolution, the hydrate is a highly reproducible substrate for enzymatic resolution using phenylserine aldolases, yielding enantiopure L-threo-3-phenylserine for pharmaceutical pipelines[1].

Synthesis of Rigidified Bioactive Peptides

Leveraging its precise stoichiometric stability, this compound is utilized for incorporation into non-coded peptides, where it is subsequently converted into dehydrophenylalanine to rigidify the peptide backbone and enhance receptor affinity [2].

Development of Novel Chiral Catalysts

The racemic hydrate serves as a reliable, cost-effective starting material for synthesizing diverse beta-amino alcohol derivatives, which are utilized as chiral resolution agents and asymmetric catalysts in industrial organic synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PAH allosteric regulation studies
Threo diastereomer with positive cooperativity
Allosteric mechanism and Hill-coefficient assays
SHMT THF-independent substrate research
THF-independent aldol cleavage activity
Decoupled SHMT activity measurement
Cerebroside analogue synthesis
Threo stereochemical configuration
Stereochemically defined sphingolipid products
Solution-phase peptide synthesis
Defined hydrate stoichiometry for accurate weighing
Reproducible coupling stoichiometry and stability

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

199.08445790 Da

Monoisotopic Mass

199.08445790 Da

Heavy Atom Count

14

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